ethyl 4-{[4-(1H-indol-3-yl)butanoyl]amino}benzoate ethyl 4-{[4-(1H-indol-3-yl)butanoyl]amino}benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15177197
InChI: InChI=1S/C21H22N2O3/c1-2-26-21(25)15-10-12-17(13-11-15)23-20(24)9-5-6-16-14-22-19-8-4-3-7-18(16)19/h3-4,7-8,10-14,22H,2,5-6,9H2,1H3,(H,23,24)
SMILES:
Molecular Formula: C21H22N2O3
Molecular Weight: 350.4 g/mol

ethyl 4-{[4-(1H-indol-3-yl)butanoyl]amino}benzoate

CAS No.:

Cat. No.: VC15177197

Molecular Formula: C21H22N2O3

Molecular Weight: 350.4 g/mol

* For research use only. Not for human or veterinary use.

ethyl 4-{[4-(1H-indol-3-yl)butanoyl]amino}benzoate -

Specification

Molecular Formula C21H22N2O3
Molecular Weight 350.4 g/mol
IUPAC Name ethyl 4-[4-(1H-indol-3-yl)butanoylamino]benzoate
Standard InChI InChI=1S/C21H22N2O3/c1-2-26-21(25)15-10-12-17(13-11-15)23-20(24)9-5-6-16-14-22-19-8-4-3-7-18(16)19/h3-4,7-8,10-14,22H,2,5-6,9H2,1H3,(H,23,24)
Standard InChI Key YLTVRMMASPHMTA-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCC2=CNC3=CC=CC=C32

Introduction

Ethyl 4-{[4-(1H-indol-3-yl)butanoyl]amino}benzoate is a complex organic compound that integrates an indole moiety with a benzoate structure. This compound is characterized by its unique chemical structure and potential applications in various fields, including pharmaceuticals and materials science. Despite its complexity, detailed information on this compound is limited, and it is essential to gather data from diverse sources to understand its properties and potential uses.

Synthesis and Preparation

The synthesis of ethyl 4-{[4-(1H-indol-3-yl)butanoyl]amino}benzoate involves complex organic chemistry techniques, likely including peptide coupling reactions or similar methods to form the amide bond between the indole-containing moiety and the benzoate part. Specific synthesis protocols are not widely documented, but general methods for forming amide bonds in organic compounds involve the use of coupling agents like DCC (dicyclohexylcarbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium hexafluorophosphate).

Potential Applications

While specific applications of ethyl 4-{[4-(1H-indol-3-yl)butanoyl]amino}benzoate are not well-documented, compounds with similar structures are often explored for their biological activity, including potential roles in drug discovery. The indole moiety is known for its presence in various biologically active compounds, suggesting potential pharmacological properties.

Data Tables

PropertyValue
Molecular FormulaC21H22N2O3
Molecular WeightApproximately 350.4110 g/mol
CAS Number67023-32-9

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator